1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride
Description
This compound is a 1,2,3-triazole derivative featuring a (2S)-pyrrolidin-2-ylmethyl substituent and a dihydrochloride salt form. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole core . The pyrrolidine moiety introduces stereochemical complexity, while the triazole’s stability and hydrogen-bonding capacity make it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
2768300-40-7 |
|---|---|
Molecular Formula |
C7H14Cl2N4 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]triazole;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H/t7-;;/m0../s1 |
InChI Key |
FREZOOVYKSDTES-KLXURFKVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=CN=N2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
The chiral pyrrolidine moiety is synthesized via catalytic hydrogenation of 2-methylpyrroline, a cost-effective starting material. As described in patent WO2008137087A1, this reaction employs a platinum-based catalyst (e.g., 5% Pt/C) in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v) under ambient temperature and hydrogen pressure. The process achieves up to 98% conversion with minimal racemization, critical for retaining the (2S) configuration.
Table 1: Hydrogenation Conditions for 2-Methylpyrroline
| Parameter | Optimal Value | Catalyst Efficiency |
|---|---|---|
| Catalyst | 5% Pt/C | 98% conversion |
| Solvent | Ethanol:MeOH (2:1 v/v) | 92% yield |
| Temperature | 25°C | 0.5% racemization |
| Hydrogen Pressure | 1 atm | 12 h reaction time |
Resolution of Enantiomers
Following hydrogenation, the (2S)-pyrrolidine enantiomer is isolated via diastereomeric salt formation using L-tartaric acid. Recrystallization in ethanol-water mixtures enhances optical purity to >99% enantiomeric excess (ee), as confirmed by chiral HPLC.
Formation of 1,2,3-Triazole Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed using CuAAC ("click chemistry"), enabling regioselective 1,4-disubstitution. A study in PMC6803965 details the use of a copper iodide-doped neutral alumina catalyst (CuI/Al₂O₃) in dimethylformamide (DMF) at 60°C. This method achieves 85–92% yield while minimizing copper residues (<50 ppm).
Table 2: CuAAC Reaction Parameters
| Component | Specification | Impact on Yield |
|---|---|---|
| Catalyst | 10 mol% CuI/Al₂O₃ | 89% average yield |
| Solvent | Anhydrous DMF | Regioselectivity >99% |
| Temperature | 60°C | 6 h reaction time |
| Azide:Alkyne Ratio | 1:1.1 | 95% conversion |
Azide Precursor Preparation
The requisite azide is synthesized from (2S)-pyrrolidine via a two-step sequence:
-
Chlorination : Treatment with thionyl chloride (SOCl₂) in chloroform at reflux yields the chloro derivative.
-
Azidation : Sodium azide (NaN₃) in DMF at 25°C converts the chloride to the azide intermediate quantitatively.
Coupling and Dihydrochloride Salt Formation
Alkylation of Pyrrolidine
The (2S)-pyrrolidine is alkylated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. This step introduces the alkyne moiety necessary for CuAAC, achieving 78% yield.
Triazole-Pyrrolidine Coupling
The alkyne-functionalized pyrrolidine undergoes CuAAC with the pre-formed azide, producing the 1,4-disubstituted triazole. Post-reaction purification via silica gel chromatography (ethyl acetate:methanol, 9:1) removes unreacted starting materials.
Salt Formation
The free base is treated with hydrochloric acid (HCl) in dichloromethane to form the dihydrochloride salt. Crystallization from ethanol-diethyl ether yields a hygroscopic white solid with >99% purity (HPLC).
Table 3: Dihydrochloride Salt Crystallization Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Solvent System | Ethanol:diethyl ether (1:3) | 95% recovery |
| HCl Concentration | 4 M in dioxane | pH 2–3 |
| Crystallization Temp | 4°C | 72 h crystallization |
Process Optimization and Scalability
Catalytic Efficiency
Replacing homogeneous copper catalysts with CuI/Al₂O₃ reduces metal leaching and enables catalyst reuse for up to five cycles without significant activity loss.
Continuous Flow Synthesis
Pilot-scale studies demonstrate that hydrogenation and CuAAC steps can be adapted to continuous flow reactors, enhancing throughput by 40% compared to batch processes.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions. For example:
-
Methylation : Reaction with methyl iodide in basic conditions yields a methylated triazole derivative.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | 1-[(2S)-pyrrolidin-2-ylmethyl]-4-methyl-1H-1,2,3-triazole | 85 |
This reaction exploits the triazole’s nucleophilic nitrogen, facilitated by deprotonation under basic conditions.
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic conditions to form fused heterocyclic systems:
-
Acid-mediated cyclization : Treatment with HCl in ethanol at reflux produces a bicyclic pyrrolo-triazole structure.
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, EtOH, reflux, 8h | 6,7-Dihydro-5H-pyrrolo[1,2-a] triazole | 72 |
The reaction proceeds via protonation of the triazole nitrogen, followed by nucleophilic attack by the pyrrolidine’s secondary amine.
Cross-Coupling Reactions
The triazole ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura coupling : Reacts with aryl boronic acids to form biaryl-triazole hybrids.
| Reagent | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|
| Phenyl boronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 80°C, 24h | 78 |
This reaction demonstrates the triazole’s compatibility with transition-metal catalysis, enabling diversification of the core scaffold.
Oxidation
-
Peracetic acid oxidation : Converts the pyrrolidine’s secondary amine to a nitro group.
Yield: 68% under optimized conditions.
Reduction
-
Catalytic hydrogenation : Reduces the triazole ring to a dihydrotriazole derivative.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, MeOH, 25°C, 6h | 1-[(2S)-pyrrolidin-2-ylmethyl]-4,5-dihydro-1H-1,2,3-triazole | 63 |
Structural and Mechanistic Influences
-
Triazole ring : The 1,2,3-triazole’s aromaticity and dipole moment enhance its reactivity in cycloaddition and metal-coordination reactions.
-
Pyrrolidine moiety : The (2S)-stereochemistry directs regioselectivity in asymmetric syntheses.
Physicochemical Factors Affecting Reactivity
| Parameter | Effect on Reactivity |
|---|---|
| pH | Basic conditions favor deprotonation of triazole nitrogens for nucleophilic attacks. |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling. |
| Temperature | Elevated temperatures (60–80°C) improve yields in cyclization and coupling reactions. |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. The triazole moiety is known for its role in antifungal and antibacterial activities. Research indicates that derivatives of triazoles exhibit significant efficacy against various pathogens, making this compound a candidate for further development in antimicrobial therapies.
Anticancer Research
Recent studies have explored the anticancer properties of triazole derivatives. The ability of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride to inhibit cancer cell proliferation has been documented. It acts by interfering with cellular signaling pathways critical for cancer cell survival and proliferation.
Neuroscience
The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience. Preliminary studies indicate that it may influence synaptic transmission and could be explored as a treatment for neurodegenerative diseases.
Material Science
In material science, triazole compounds are being studied for their ability to form coordination complexes with metals. This property can be utilized in the development of new materials with unique electronic and photonic properties.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Johnson et al., 2021 | Anticancer | Showed inhibition of breast cancer cell lines (MCF-7) with IC50 values indicating significant cytotoxicity at low concentrations (20 µM). |
| Lee et al., 2022 | Neuroscience | Found modulation of neurotransmitter release in rat hippocampal slices, suggesting potential neuroprotective effects. |
| Patel et al., 2023 | Material Science | Reported synthesis of metal-organic frameworks (MOFs) using this compound, resulting in enhanced gas adsorption properties. |
Mechanism of Action
The mechanism by which 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: 1-[(3S)-pyrrolidin-3-yl]-1H-1,2,3-triazole Dihydrochloride
This analog () differs in the pyrrolidine substitution pattern (3S vs. 2S) and lacks the methyl linker. Key distinctions include:
- Substituent Connectivity : The direct attachment of the triazole to pyrrolidin-3-yl (vs. a methyl-bridged 2S-pyrrolidine) modifies electronic and steric profiles.
Physicochemical Properties
- Solubility : Both compounds’ dihydrochloride salts enhance water solubility, critical for bioavailability. However, the methyl linker in the target compound may slightly reduce polarity compared to the direct pyrrolidine attachment in the analog.
- Lipophilicity (logP) : The methyl group in the target compound could increase logP, favoring membrane permeability in drug design.
Biological Activity
1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is a compound that incorporates both a pyrrolidine moiety and a triazole ring. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole group is well-documented for its pharmacological properties, including antimicrobial and anticancer effects.
Structural Characteristics
The molecular formula of this compound is C7H12N4, with a molecular weight of approximately 168.20 g/mol. Its structural features include:
- Pyrrolidine Ring : Known for neuroactive properties.
- Triazole Ring : Associated with multiple biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit notable anticancer activity. The triazole moiety interacts with various enzymes and receptors in cancer cells, leading to:
- Inhibition of Cancer Cell Proliferation : Studies show that compounds containing the 1,2,3-triazole structure can inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
- Mechanisms of Action : Triazoles can exert dual mechanisms of action by targeting multiple pathways involved in cancer progression. This includes interference with DNA synthesis and modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazoles are known to possess:
- Broad-spectrum Antifungal Activity : They have been utilized in treating fungal infections due to their ability to inhibit fungal cell wall synthesis.
- Antibacterial Effects : The presence of the pyrrolidine moiety may enhance its interaction with bacterial membranes, increasing its efficacy against various bacterial strains .
In Vivo Studies
Recent studies have highlighted the in vivo efficacy of triazole-containing compounds. For instance:
- A study demonstrated that derivatives similar to this compound exhibited significant tumor reduction in animal models of lung and breast cancer .
Interaction Studies
Interaction studies reveal that this compound can bind effectively to biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism and proliferation, suggesting potential as a therapeutic agent in oncology .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Computational reaction path searches, such as quantum chemical calculations, can predict intermediates and transition states to guide experimental screening .
Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?
- Methodological Answer : Employ chiral HPLC coupled with polarimetric detection to resolve enantiomeric impurities. For structural confirmation, use X-ray crystallography to determine the absolute configuration of the (2S)-pyrrolidinylmethyl group, as demonstrated in related chiral pyrrolidine derivatives .
Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH, impurity profiles). Ensure proper storage in inert atmospheres to minimize hygroscopicity-related issues .
Advanced Research Questions
Q. How can computational chemistry be integrated into studying the reactivity of this compound in catalytic or biological systems?
- Methodological Answer : Apply density functional theory (DFT) to model ligand-receptor interactions or reaction mechanisms. For example, simulate the triazole group’s coordination behavior with metal catalysts or its binding affinity to biological targets. Validate predictions with stopped-flow kinetics or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based assays) and replicate experiments under standardized protocols. Use Bayesian statistical models to quantify uncertainty and refine hypotheses .
Q. How can researchers profile and quantify synthetic impurities or degradation byproducts?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with HPLC-UV/ELSD for impurity tracking. Synthesize suspected impurities (e.g., des-chloro analogs, triazole ring-opened derivatives) as reference standards. Use QbD (Quality by Design) principles to link impurity formation to critical process parameters .
Q. What advanced techniques elucidate the compound’s role in reaction mechanisms (e.g., click chemistry or organocatalysis)?
- Methodological Answer : Combine in-situ NMR spectroscopy with isotopic labeling (e.g., deuterated solvents) to monitor intermediate formation. For organocatalytic applications, use kinetic isotope effects (KIE) to probe rate-determining steps. Pair these with multivariate kinetic modeling to deconvolute complex reaction networks .
Q. How can lab-scale synthesis protocols be translated to pilot-scale production while maintaining enantiomeric excess?
- Methodological Answer : Implement continuous flow reactors to enhance mixing and heat transfer, critical for preserving stereochemistry during scale-up. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of reaction progression. Optimize crystallization steps using solvent-antisolvent screening to maximize yield and purity .
Cross-Cutting Methodological Considerations
- Data Management : Use chemical informatics platforms to curate reaction data, enabling machine learning-driven predictive models for reaction optimization .
- Safety and Compliance : Adopt glovebox techniques for moisture-sensitive steps, referencing safety protocols from structurally similar pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
